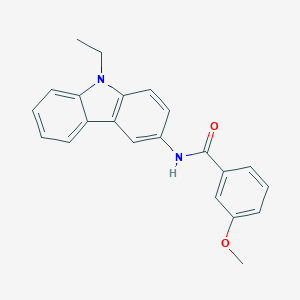
N-(9-ethylcarbazol-3-yl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-ethylcarbazol-3-yl)-3-methoxybenzamide typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with appropriate reagents. One common method involves the use of acetic acid as a catalyst in ethanol. The reaction conditions usually include refluxing the mixture for several hours to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(9-ethylcarbazol-3-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
N-(9-ethylcarbazol-3-yl)-3-methoxybenzamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(9-ethylcarbazol-3-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to protease enzymes, affecting their activity and leading to various biological effects . The compound’s structure allows it to interact with cellular components, potentially leading to changes in cellular processes and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(9-Ethyl-9H-carbazol-3-yl)-N’-(3-phenylpropyl)ethanediamide
- (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester
- N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine
Uniqueness
N-(9-ethylcarbazol-3-yl)-3-methoxybenzamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methoxy group and benzamide moiety contribute to its reactivity and potential applications in various fields. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C22H20N2O2 |
|---|---|
Poids moléculaire |
344.4g/mol |
Nom IUPAC |
N-(9-ethylcarbazol-3-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C22H20N2O2/c1-3-24-20-10-5-4-9-18(20)19-14-16(11-12-21(19)24)23-22(25)15-7-6-8-17(13-15)26-2/h4-14H,3H2,1-2H3,(H,23,25) |
Clé InChI |
ZDOCDDUODADRCW-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C4=CC=CC=C41 |
SMILES canonique |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenoxy)-N'-[1-methyl-3-oxo-3-(1-pyrrolidinyl)propylidene]acetohydrazide](/img/structure/B397404.png)
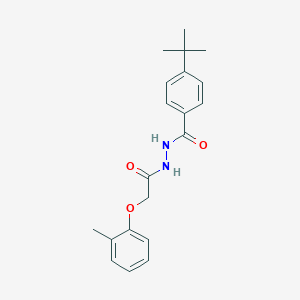
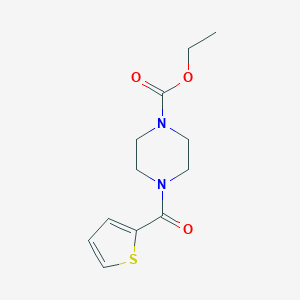
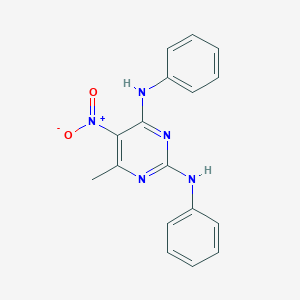
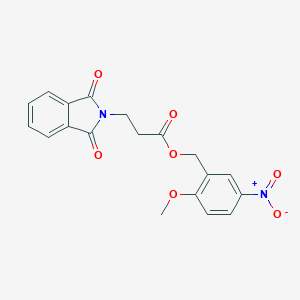


![5-(3,4-dimethoxybenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B397417.png)
![2-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B397418.png)

![2-(2-bromo-4,6-dimethylphenoxy)-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]acetamide](/img/structure/B397420.png)
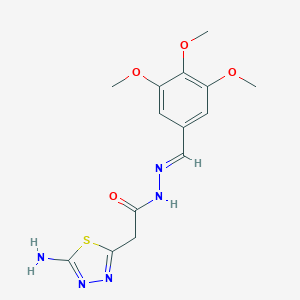

![N'-[(4-bromo-2-methylphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B397427.png)
